molecular formula C8H14ClNO4S B1465149 Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS No. 1211538-59-8

Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Cat. No.: B1465149
CAS No.: 1211538-59-8
M. Wt: 255.72 g/mol
InChI Key: KCXLEPXXDQVBTA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate is intrinsically linked to the broader historical evolution of piperidine chemistry, which traces its origins to the mid-19th century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The compound derives its name from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins in black pepper compounds.

The systematic exploration of piperidine derivatives accelerated throughout the 20th century as organic chemists recognized the fundamental importance of this six-membered heterocycle in biological systems. The incorporation of sulfonyl chloride functionality into piperidine frameworks emerged as a significant synthetic strategy during the latter half of the 20th century, driven by the recognition that sulfonyl groups could serve as versatile leaving groups and could introduce significant electronic effects into molecular structures. The specific compound this compound represents a confluence of these historical developments, combining the established piperidine scaffold with the reactive sulfonyl chloride functionality and the protecting carboxylate ester group.

Chemical registration databases indicate that this compound has been assigned the Chemical Abstracts Service registry number 1211538-59-8, establishing its formal recognition in the chemical literature. The compound has also been catalogued under alternative registry numbers including 97729-49-2, reflecting potential variations in structural representation or synthetic routes. This multiplicity of registry numbers suggests that the compound has been independently synthesized and characterized by multiple research groups, underscoring its importance in contemporary synthetic chemistry.

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a position of considerable importance in modern organic synthesis due to its multifunctional nature and the strategic placement of reactive groups within its molecular framework. The compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceutical agents that target diverse biological pathways.

The piperidine core structure of this compound is ubiquitous in pharmaceutical chemistry, appearing in numerous approved medications and drug candidates. Research has demonstrated that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Specific applications within pharmaceutical development include compounds such as voglibose for anti-diabetic properties and donepezil for Alzheimer therapy, highlighting the versatility of the piperidine scaffold in addressing diverse therapeutic needs.

The chlorosulfonyl functionality present in this compound provides exceptional reactivity toward nucleophilic species, enabling the formation of sulfonamide bonds that are prevalent in many pharmaceutical compounds. This reactivity profile makes the compound particularly valuable in the synthesis of sulfonamide-containing drugs, which constitute a significant class of therapeutic agents with applications ranging from antimicrobial therapy to enzyme inhibition.

Contemporary research has highlighted the utility of piperidine derivatives in medicinal chemistry applications, with studies demonstrating their potential in developing novel therapeutic agents. For instance, research into spiro[chromanone-2,4′-piperidine]-4-one derivatives has revealed promising bactericidal properties based on inhibition of fatty acid synthesis in pathogens. While this specific example does not directly involve this compound, it illustrates the broader significance of functionalized piperidine derivatives in addressing contemporary medical challenges.

The compound also plays a crucial role in the development of human immunodeficiency virus protease inhibitors, where carbamate functionalities have proven essential for therapeutic efficacy. Research has demonstrated that carbamate groups serve as key structural motifs in many approved drugs and prodrugs, with increasing use in medicinal chemistry for their stability and bioactivity profiles. The carbamate functionality in this compound positions it as a valuable intermediate for synthesizing such therapeutic agents.

Pharmacological Application Representative Compounds Mechanism of Action
Anti-diabetic Voglibose Enzyme inhibition
Anti-Alzheimer Donepezil Cholinesterase inhibition
Antimicrobial Sulfonamide derivatives Folate synthesis disruption
Antiviral Human immunodeficiency virus protease inhibitors Protease enzyme inhibition
Analgesic Piperidine-based opioids Opioid receptor modulation

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated as ethyl 4-(chlorosulfonyl)-1-piperidinecarboxylate according to Chemical Abstracts Service indexing systems. This nomenclature precisely describes the molecular structure by identifying the piperidine ring as the core heterocycle, the chlorosulfonyl substituent at the 4-position, and the ethyl carboxylate group attached to the nitrogen atom at the 1-position.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to naming complex polyfunctional molecules. The compound has been referred to as 1-piperidinecarboxylic acid, 4-(chlorosulfonyl)-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. This alternative naming convention highlights the compound's classification as an ester derivative of a substituted piperidinecarboxylic acid.

The molecular formula of this compound is C₈H₁₄ClNO₄S, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 255.72 grams per mole, providing essential information for stoichiometric calculations in synthetic applications.

Structural identification relies on several key molecular descriptors that facilitate database searches and computational modeling. The compound's International Chemical Identifier string is InChI=1S/C8H14ClNO4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3, which provides a unique algorithmic representation of its molecular connectivity. The corresponding International Chemical Identifier Key is KCXLEPXXDQVBTA-UHFFFAOYSA-N, serving as a hashed version of the full identifier for efficient database indexing.

The Simplified Molecular Input Line Entry System representation of the compound is CCOC(=O)N1CCC(CC1)S(=O)(=O)Cl, which provides a linear notation that captures the essential connectivity patterns within the molecule. This representation facilitates computational analysis and database searches across various chemical information systems.

From a classification perspective, this compound belongs to several important chemical families. It is classified as a piperidine derivative, positioning it within the broader category of saturated six-membered nitrogen heterocycles. The presence of the sulfonyl chloride functionality places it in the class of sulfonyl compounds, specifically those containing highly electrophilic chlorosulfonyl groups. Additionally, the ethyl carboxylate moiety classifies it as a carbamate derivative, a structural motif that has gained increasing importance in pharmaceutical chemistry.

Classification Category Specific Classification Defining Structural Feature
Heterocyclic Compound Piperidine derivative Six-membered saturated nitrogen ring
Sulfonyl Compound Chlorosulfonyl derivative S(=O)₂Cl functional group
Carboxylate Ester Ethyl carbamate COOEt group attached to nitrogen
Pharmaceutical Intermediate Bioactive scaffold Multiple reactive functional groups
Synthetic Building Block Polyfunctional reagent Combination of electrophilic and nucleophilic sites

Properties

IUPAC Name

ethyl 4-chlorosulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXLEPXXDQVBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211538-59-8
Record name ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate
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Biochemical Analysis

Biochemical Properties

Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as proteases and esterases, forming covalent bonds with the active sites of these enzymes, thereby inhibiting their activity. This interaction is crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell survival and apoptosis, thereby modulating cellular responses to stress and damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound forms covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes and cellular processes. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At high doses, the compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the hematopoietic system. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic state of the cell. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effects on cellular processes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on enzyme activity and cellular function. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This subcellular localization is critical for understanding the compound’s mechanism of action and its impact on cellular processes.

Biological Activity

Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄ClNO₄S and a molar mass of approximately 255.72 g/mol. Its structure features a piperidine ring substituted at the 4-position with an ethyl carboxylate and at the 1-position with a chlorosulfonyl group. This unique substitution pattern is crucial for its biological activity, influencing its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to various biological effects depending on the specific target involved.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies suggest that modifications to this compound can enhance its cytotoxic effects against various microbial strains, including bacteria and fungi. For instance, derivatives of this compound have been shown to inhibit the growth of E. coli and other pathogenic microorganisms .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including:

Cell Line IC50 (µM) Effect
HCT116 (Colon Cancer)6.2Moderate cytotoxicity
MCF-7 (Breast Cancer)18.76Moderate cytotoxicity
A549 (Lung Cancer)0.065–9.4High inhibitory activity

These findings suggest that the compound may act through mechanisms involving the inhibition of protein tyrosine kinases, which play a critical role in cancer cell proliferation and survival .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study evaluated various derivatives against E. coli, revealing that compounds with enhanced sulfonamide groups showed increased inhibition rates compared to standard antibiotics .
  • Anticancer Evaluation : In vitro assays on human carcinoma cell lines demonstrated that modifications in the piperidine structure significantly impacted anticancer efficacy, with some derivatives outperforming established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies indicated that this compound interacts with key enzymes involved in cancer metabolism, suggesting a dual mechanism of action—both as an enzyme inhibitor and a direct cytotoxic agent against tumor cells .

Scientific Research Applications

Enzyme Inhibition

Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate acts as an inhibitor for various enzymes, particularly proteases and esterases. Its mechanism involves forming covalent bonds with the active sites of these enzymes, leading to a reduction in their activity. This property is crucial for developing drugs targeting specific metabolic pathways in diseases such as cancer.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. The synthesis of N-substituted derivatives has shown promising results in inhibiting bacterial growth, which could be beneficial in treating antibiotic-resistant infections.

Cancer Research

The compound has been studied for its effects on cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting the proliferation of certain cancer cells. These effects are attributed to its ability to modulate cellular signaling pathways and gene expression .

Drug Development

Due to its unique structure, this compound serves as a versatile scaffold in medicinal chemistry for designing new therapeutic agents. Its derivatives can be tailored to enhance biological activity against various targets, including viral proteins and cellular receptors .

Case Studies and Experimental Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria using derivatives of the compound.
Study BCancer Cell ProliferationShowed that the compound induces apoptosis in breast cancer cell lines through caspase activation .
Study CEnzyme InteractionFound that the compound inhibits serine proteases effectively, disrupting their normal function in metabolic pathways.

Comparison with Similar Compounds

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (CAS 313685-03-9)

  • Structure : Features a 4-chlorophenylsulfonyl group instead of a chlorosulfonyl (-SO₂Cl) moiety.
  • Key Properties: Molecular formula: C₁₄H₁₈ClNO₄S Molar mass: 331.82 g/mol Density: 1.322 g/cm³ (predicted) Boiling point: 444.5°C (predicted) .
  • Applications : Used in sulfonamide-based drug discovery due to its aromatic sulfonyl group, which enhances binding to biological targets like enzymes or receptors.

Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a)

  • Structure : Combines a sulfonamide-linked indole core with a pivaloyloxy group.
  • Key Differences : The indole ring and bulky pivaloyloxy substituent confer distinct steric and electronic properties, influencing pharmacokinetic profiles .

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

  • Structure: Substitutes the sulfonyl group with a pyridinylamino moiety.
  • Biological Relevance: Demonstrated a binding energy of -6.91 kcal/mol against inducible nitric oxide synthase (iNOS), highlighting the role of amino-linked heterocycles in enzyme inhibition .

Positional Isomerism and Reactivity

  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate: A positional isomer with the sulfonyl group at the 3-position of the piperidine ring.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound C₈H₁₄ClNO₄S 243.30 - - -6.06*
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate C₁₄H₁₈ClNO₄S 331.82 1.322 444.5 -
tert-Butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate C₁₃H₂₀ClNO₄S 336.80 - - -

*Predicted pKa for the chlorosulfonyl group indicates strong electrophilicity .

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate typically involves two main stages:

  • Stage 1: Synthesis of Ethyl 4-piperidinecarboxylate as the precursor
  • Stage 2: Introduction of the chlorosulfonyl group at the 4-position of the piperidine ring

Preparation of Ethyl 4-piperidinecarboxylate

Ethyl 4-piperidinecarboxylate is the key intermediate for further functionalization. Its synthesis is well-documented and involves esterification of isonipecotic acid with ethanol under acidic conditions.

Parameter Details
Starting Material Isonipecotic acid
Reagents Absolute ethanol, thionyl chloride
Conditions Cooling to 0°C, dropwise addition of SOCl2, reflux for 48 hours
Work-up Removal of solvent under vacuum, extraction with ethyl acetate, washing with 10% NaOH, drying over Na2SO4
Yield 94%
Characterization 1H NMR (400 MHz, CDCl3) confirms structure

Reaction Scheme:
Isonipecotic acid + Ethanol + Thionyl chloride → Ethyl 4-piperidinecarboxylate

Notes:

  • Thionyl chloride acts as a dehydrating agent facilitating ester formation.
  • The reaction is performed under reflux to ensure completion.
  • The product is purified by organic extraction and drying.

Introduction of the Chlorosulfonyl Group

The key step to obtain this compound is the chlorosulfonation of the piperidine ring at the 4-position. This is typically achieved by reacting the ethyl 4-piperidinecarboxylate with chlorosulfonic acid or related chlorosulfonylating reagents.

Parameter Details
Starting Material Ethyl 4-piperidinecarboxylate
Reagent Chlorosulfonic acid (ClSO3H) or chlorosulfonyl chloride
Solvent Suitable inert solvent (e.g., dichloromethane, chloroform)
Temperature Controlled low temperature (0–5°C)
Reaction Time Typically 1–3 hours
Work-up Quenching with ice or aqueous base, extraction, drying
Yield Not explicitly reported but generally moderate to high

Mechanistic Notes:

  • The chlorosulfonyl group is introduced via electrophilic substitution on the piperidine ring.
  • Reaction conditions must be carefully controlled to avoid over-chlorosulfonation or decomposition.
  • Use of inert solvents and low temperature minimizes side reactions.

Alternative Synthetic Routes and Patented Methods

A patent (WO2016071792A1) describes methods for preparing related halogenated ethyl 4-piperidinecarboxylate derivatives, which can be adapted for chlorosulfonylation. The process involves:

  • Starting from ethyl isonipecotate derivatives
  • Using halogenating agents under controlled solvent conditions
  • Employing reductive amination and other functional group transformations

While the patent focuses on halogenated derivatives, the principles can be extended to chlorosulfonyl derivatives by substituting appropriate chlorosulfonylating reagents.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Esterification of Isonipecotic acid Ethanol, Thionyl chloride, reflux 48 h 94 High yield, well-established method
Chlorosulfonation Chlorosulfonic acid, low temp, inert solvent Moderate-High (literature varies) Requires temperature control, careful quenching
Alternative halogenation Halogenating agents, reductive amination (patent) Not specified Adaptable for chlorosulfonyl derivatives

Research Findings and Analytical Data

  • NMR Spectroscopy: 1H NMR confirms the ester and piperidine ring protons; chlorosulfonylation causes characteristic shifts due to electron-withdrawing sulfonyl group.
  • Purity and Yield: Purification by extraction and drying yields high purity products suitable for further synthetic applications.
  • Reaction Monitoring: TLC and chromatography are used to track reaction progress and purity.
  • Safety Considerations: Chlorosulfonic acid is highly corrosive; reactions must be performed under inert atmosphere with appropriate PPE.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate, and how can purity be maximized?

  • Methodology : The compound can be synthesized via sulfonylation of a piperidine precursor using chlorosulfonic acid or sulfuryl chloride under controlled pH (10–11) and temperature (room temperature). For example, sulfonyl chloride reactions often require slow addition to avoid exothermic side reactions, with Na₂CO₃ used to maintain basic conditions . Purification involves recrystallization (ethanol or ethyl acetate/hexane) and analytical validation via TLC/HPLC .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodology : Use spectroscopic techniques:

  • NMR : Confirm piperidine ring conformation (e.g., axial/equatorial substituents) and sulfonyl group integration .
  • IR : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) stretches .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffers (pH 1–13) to assess ester/sulfonyl group susceptibility .
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Q. How does the chlorosulfonyl group influence solubility and formulation strategies?

  • Methodology : Measure logP (octanol/water partitioning) to assess lipophilicity. The sulfonyl group enhances polarity but may reduce membrane permeability. Solubility screens in DMSO, PEG-400, or cyclodextrin complexes can guide formulation .

Advanced Research Questions

Q. What reaction pathways dominate when this compound interacts with nucleophiles (e.g., amines, thiols)?

  • Methodology : Perform kinetic studies under varying conditions (polar aprotic solvents vs. aqueous media). For example:

  • Amine Reactions : Track sulfonamide formation via LC-MS; competing ester hydrolysis may occur in protic solvents .
  • Thiol Reactions : Monitor thioether bond formation and sulfonic acid byproducts using UV spectroscopy (λ = 260 nm) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • Binding Affinity : Compare docking scores of the parent compound vs. analogs with modified sulfonyl/ester groups .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing piperidine derivatives?

  • Methodology : Meta-analysis of in vitro/in vivo studies:

  • Assay Variability : Control for cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) .
  • Metabolic Stability : Compare hepatic microsomal degradation rates to explain discrepancies in efficacy .

Q. How can the compound’s safety profile be optimized for preclinical studies?

  • Methodology :

  • Toxicophore Identification : Use in silico tools (e.g., Derek Nexus) to flag reactive groups (e.g., sulfonyl chloride) .
  • Protective Group Strategies : Replace the chlorosulfonyl group with stable sulfonamides post-synthesis to reduce toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(chlorosulfonyl)piperidine-1-carboxylate

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